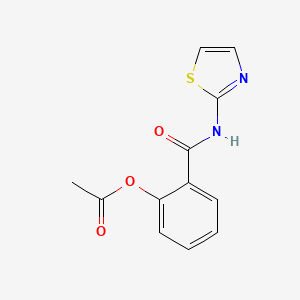

2-(Thiazol-2-ylcarbamoyl)phenylacetat

Übersicht

Beschreibung

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle und Antiparasitäre Anwendungen

2-(Thiazol-2-ylcarbamoyl)phenylacetat: wurde auf seine potenzielle Verwendung in antimikrobiellen und antiparasitären Therapien untersucht. Als Verunreinigung von Nitazoxanid, einem bekannten Antiprotozoen-Medikament, weist diese Verbindung strukturelle Ähnlichkeiten auf, die darauf hindeuten, dass sie auch die Elektronentransferreaktionen im anaeroben Energiestoffwechsel von Parasiten stören könnte . Dies könnte zur Entwicklung neuer Behandlungen für Infektionen führen, die durch Organismen wie Giardia lamblia und Cryptosporidium spp. verursacht werden .

Krebsforschung

Thiazolderivate, einschließlich This compound, wurden auf ihre Antitumor- und zytotoxischen Aktivitäten untersucht. Forschungsergebnisse zeigen, dass Modifikationen an der Thiazol-Einheit Verbindungen mit starken Wirkungen auf verschiedene menschliche Tumorzelllinien hervorbringen können, was auf eine potenzielle Rolle in der Krebsbehandlung hindeutet .

Entwicklung von Neuroprotektiva

Der Thiazol-Kern von This compound ist in vielen Verbindungen mit neuroprotektiven Eigenschaften vorhanden. Diese Eigenschaften sind besonders relevant bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen, bei denen die Verbindung eine Rolle bei der Synthese von Neurotransmittern wie Acetylcholin spielen könnte .

Forschung zu entzündungshemmenden und schmerzstillenden Medikamenten

Diese Verbindung wurde mit entzündungshemmenden und schmerzstillenden Aktivitäten in Verbindung gebracht. Der Thiazol-Ring ist ein häufiges Merkmal in Medikamenten, die diese Eigenschaften aufweisen, und als solches könnte This compound ein wertvoller Ausgangspunkt für die Entwicklung neuer Schmerzmittel sein .

Entwicklung von Pflanzenschutzmitteln

Im Agrarsektor werden Thiazolderivate zur Herstellung von Fungiziden und Bioziden eingesetzt. Die Strukturmerkmale von This compound machen es zu einem Kandidaten für die Synthese neuer Verbindungen, die Pflanzen vor Pilz- und mikrobiellen Bedrohungen schützen könnten .

Anwendungen in der analytischen Chemie

This compound: kann in der analytischen Chemie als Referenzverbindung für Stabilitätsstudien und die Entwicklung analytischer Methoden, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), verwendet werden, um Nitazoxanid und seine Verunreinigungen in pharmazeutischen Formulierungen zu quantifizieren .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely, impacting their bioavailability and therapeutic potential .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Biochemische Analyse

Biochemical Properties

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate plays a significant role in biochemical reactions due to its structural components. The thiazole ring is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .

Cellular Effects

The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA polymerases, thereby altering the transcription process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or reducing oxidative stress. At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid metabolism. The compound can also affect the levels of various metabolites, altering metabolic flux and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can affect its activity, as it may concentrate in areas where its target enzymes or proteins are abundant .

Subcellular Localization

The subcellular localization of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the nucleus, where it exerts its effects. These localization patterns are crucial for its function, as they determine the accessibility of its target biomolecules .

Eigenschaften

IUPAC Name |

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWWYCHNNUHFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)